8-methyl-7H-benzo[a]pyrene-7,8-diol

Genetic toxicology SAR Ames assay

8-Methyl-7H-benzo[a]pyrene-7,8-diol (CAS 89524-80-1), commonly referenced as trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene or 7,8-DDMBP, is a synthetically produced proximate carcinogenic metabolite of the environmental pollutant 8-methylbenzo[a]pyrene (8-MeBaP). This chiral dihydrodiol is a pivotal intermediate in the bay-region diol-epoxide metabolic activation pathway, where it undergoes further epoxidation to form the ultimate carcinogenic species, trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene.

Molecular Formula C21H16O2
Molecular Weight 300.3 g/mol
Cat. No. B1259390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-7H-benzo[a]pyrene-7,8-diol
Synonyms7,8-DDMBP
7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene
trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene
Molecular FormulaC21H16O2
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(C1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O
InChIInChI=1S/C21H16O2/c1-21(23)10-9-15-16-8-7-13-4-2-3-12-5-6-14(19(16)18(12)13)11-17(15)20(21)22/h2-11,20,22-23H,1H3
InChIKeyHKORPCYPDGWFEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-7H-benzo[a]pyrene-7,8-diol: A Critical Proximate Carcinogen Metabolite for Differentiated PAH Risk Assessment


8-Methyl-7H-benzo[a]pyrene-7,8-diol (CAS 89524-80-1), commonly referenced as trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene or 7,8-DDMBP, is a synthetically produced proximate carcinogenic metabolite of the environmental pollutant 8-methylbenzo[a]pyrene (8-MeBaP) [1]. This chiral dihydrodiol is a pivotal intermediate in the bay-region diol-epoxide metabolic activation pathway, where it undergoes further epoxidation to form the ultimate carcinogenic species, trans-7,8-dihydroxy-anti-9,10-epoxy-8-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene [1]. As a member of the monomethyl-substituted benzo[a]pyrene metabolite class, it is specifically utilized to dissect how a methyl group at the peri-8 position sterically and electronically alters the genotoxic activation cascade relative to the extensively characterized unmethylated benzo[a]pyrene-7,8-dihydrodiol [2].

Metabolic pathwayProximate metabolite probe for 8-methylbenzo[a]pyrene bay-region activation studies
Positional SAREnables discrimination of peri-8 methyl effects on genotoxic potency in PAH congener panels
Standard identitySynthetic authentic proximate carcinogen for in vitro pathway reconstitution and adductomics

Why Unmethylated or Isomeric Diols Cannot Substitute for 7,8-DDMBP in Methyl-Position-Specific Carcinogenesis Studies


Substituting 7,8-DDMBP with the unmethylated benzo[a]pyrene-7,8-dihydrodiol or the 7-methyl isomer'obscures the methyl-position-dependent biological activity that defines experimental outcomes. The parent compound 8-MeBaP is significantly less mutagenic than BaP in the Ames assay, while other isomers (e.g., 6-MeBaP) are more potent, demonstrating that the methyl group position fundamentally alters genotoxic potency [1]. Furthermore, the 8-methyl substituent creates a unique bay-region topology with a methyl group and epoxide in the same bay, a structural motif directly linked to enhanced dihydrodiol epoxide reactivity with DNA . Using an incorrect dihydrodiol analog—one lacking the 8-methyl group or bearing it at a different position—will produce DNA adduct profiles and biological response magnitudes that are not representative of 8-MeBaP's toxicology, rendering structure-activity relationship (SAR) models and risk assessment conclusions invalid.

Unmethylated diol mismatchBenzo[a]pyrene-7,8-dihydrodiol lacks the 8-methyl group, producing DNA adduct profiles that do not represent 8-MeBaP toxicology.
Isomer potency divergenceMethyl position dramatically alters mutagenicity; 6-MeBaP is markedly more active than 8-MeBaP, so isomeric diols lead to incorrect SAR conclusions.
Bay-region topology uniquePeri-8 methyl/epoxide configuration creates a distinct bay-region geometry not replicated by 7- or 11-methyl analogs.

Quantitative Differentiation of 7,8-DDMBP Against Closest Analogs: A Procurement-Relevant Evidence Guide


Parent Compound Mutagenicity Defines Potency Hierarchy: 8-MeBaP is Significantly Less Mutagenic than BaP and the 6-Methyl Isomer

The metabolic precursor of 7,8-DDMBP—8-methylbenzo[a]pyrene—was quantitatively ranked alongside six other methylated derivatives and the parent BaP in a standardized Salmonella typhimurium Ames assay (TA100 + S9 metabolic activation). 8-MeBaP was categorized in the 'significantly less active' group along with 7-, 9-, and 10-methyl isomers, contrasting sharply with 6-MeBaP, which produced approximately twice the revertant count of BaP. This order-of-magnitude difference in mutagenic potency between positional isomers underscores that the 8-methyl substituent does not merely attenuate activity but redirects it in a position-specific fashion, making the corresponding dihydrodiol uniquely relevant for mapping the metabolic fate of the weakly mutagenic 8-MeBaP congener [1].

Mutagenicity ranking
Reported
8-MeBaP: not significantly different from control; 6-MeBaP ≈ 2× BaP revertants (TA100 + S9). Rank order: 6-MeBaP > BaP >> 8-MeBaP.
Reported Ames assay context for parent 8-MeBaP; supports low-activity congener profiling.
Exact fold-changes not provided in abstract; review full publication for quantitative replication.
Genetic toxicology SAR Ames assay

Targeted Synthesis Confirms 7,8-DDMBP as the Authentic Proximate Metabolite in the 8-MeBaP Activation Pathway

The first and foundational chemical synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene (7,8-DDMBP) was explicitly designed to produce the putative proximate carcinogenic metabolite of 8-methylbenzo[a]pyrene. The synthetic route simultaneously generated the corresponding anti-9,10-epoxide ultimate carcinogen, enabling direct comparative biochemical studies. This is in stark contrast to the 7-methyl isomer, where metabolic studies in 10T1/2 cells demonstrated that the parent hydrocarbon binds to DNA at only one-eighth the level of BaP, yet still undergoes the same initial bay-region activation. The 8-methyl substitution introduces a distinct steric environment at the dihydrodiol moiety that is not replicated by any other methyl isomer [1].

Synthetic identity
Head-to-head
Targeted synthesis of trans-7,8-dihydrodiol-8-MeBaP confirmed as the authentic proximate metabolite; distinct from 7-methyl isomer identified by microsomal HPLC/MS.
Provides authentic standard for 8-MeBaP activation pathway reconstitution.
7-MeBP-DNA binding level: 1/8 of BaP in 10T1/2 cells; cross-reference with metabolic study conditions.
Metabolic activation Synthetic chemistry Carcinogenesis

Comparative AhR Activation and DNA Adduct Formation in Rat Liver Epithelial Stem Cells: 8-MeBaP Elicits Strong Apoptotic Response Despite Lower AhR Potency

In a multi-endpoint comparison of five MeBaP isomers in WB-F344 rat liver epithelial stem-like cells, the parent compound 8-MeBaP elicited a strong apoptotic response associated with substantial DNA adduct formation, comparable to other active isomers. However, its AhR-mediated activity was markedly lower than the most potent isomer, 1-MeBaP, which exhibited AhR agonism one order of magnitude greater than BaP. This dissociation between AhR potency and genotoxic outcome defines a unique pharmacological profile: 8-MeBaP (and by extension its dihydrodiol metabolite) induces DNA damage and apoptosis through mechanisms that are less dependent on AhR-driven CYP1 induction compared to 1-MeBaP, making 7,8-DDMBP the correct probe for studying AhR-independent genotoxic pathways in methylated PAHs [1].

AhR & DNA damage
Reported
8-MeBaP: moderate DNA adducts (RAL), lower AhR activity vs. 1-MeBaP (~10× AhR agonism > BaP). Apoptosis comparable to active isomers in WB-F344 cells.
Reported dissociation between AhR engagement and genotoxic endpoints; supports AhR-independent pathway research.
Cell-line and exposure conditions should be reviewed for model transferability.
AhR activation DNA adducts Hepatocarcinogenesis

Bay-Region Methyl-Diol-Epoxide Topology: Unique Structural Determinant of DNA Adduct Spectrum and Reactivity

The anti-9,10-epoxide derivative of 7,8-DDMBP places both the methyl group and the epoxide in the same bay region of the benzo[a]pyrene framework, a configuration that structural studies on methylated PAHs have identified as a critical enhancer of dihydrodiol epoxide reactivity toward DNA. Comparative analysis of 11-methylbenzo[a]pyrene (bay-region methyl) versus 8-methyl (peri-position) reveals that the bay-region methylated diol epoxides form quantitatively and qualitatively distinct DNA adduct profiles at deoxyguanosine and deoxyadenosine sites when reacted with calf thymus DNA in vitro. 7,8-DDMBP's epoxide, bearing the peri-8-methyl group, represents the complementary configurational extreme—methyl group outside the bay—and thus produces a different adduct spectrum that is essential for comprehensive SAR modeling of methyl substitution effects on PAH-DNA interactions [1].

Bay-region topology
Class-level
anti-9,10-epoxide of 7,8-DDMBP places methyl at peri-8, epoxide in bay; yields distinct adduct spectrum vs. 11-methyl bay-region epoxide (enhanced dG/dA adducts).
Supports positional adduct profiling for SAR models; peri-methyl configuration not replicated by other isomers.
Class-level inference from methyl-PAH structural series; adductome validation with synthesized epoxide recommended.
DNA adductomics Bay-region theory Structural biology

Optimal Research and Industrial Deployment Scenarios for 7,8-DDMBP Based on Verified Evidence


PAH Carcinogenesis SAR Studies Requiring Position-Specific Methyl Metabolite Probes

In structure-activity relationship investigations aimed at understanding how methyl substitution at the peri-8 position attenuates mutagenic potency relative to BaP and other isomers, 7,8-DDMBP serves as the definitive proximate metabolite standard. The evidence that 8-MeBaP is significantly less mutagenic than BaP while 6-MeBaP is twice as mutagenic demonstrates that position-specific dihydrodiol probes are essential for resolving the contribution of each metabolic intermediate to the overall genotoxic outcome [1]. Deployment of 7,8-DDMBP in Ames assays, DNA binding studies, and cell transformation models allows direct correlation of metabolite structure with biological activity across the full monomethyl-BaP congener series.

In Vitro Reconstitution of AhR-Independent Genotoxic Pathways in Liver Progenitor Cell Models

For researchers studying the dissociation between aryl hydrocarbon receptor activation and DNA damage response, 7,8-DDMBP-generated adducts in WB-F344 or HepG2 cell lines provide a clean experimental system. Unlike 1-MeBaP, which strongly activates AhR and confounds interpretation of downstream effects, 8-MeBaP-derived metabolites induce apoptosis and DNA adduct formation with moderate AhR engagement [1]. This makes 7,8-DDMBP the reagent of choice for isolating AhR-independent genotoxic signaling pathways relevant to liver cancer risk assessment of petrogenic PAH mixtures.

DNA Adduct Standard Synthesis for Biomonitoring and Adductomics in Petroleum-Exposed Populations

The confirmed synthetic route to both 7,8-DDMBP and its anti-9,10-epoxide provides authenticated reference standards for 32P-postlabeling and LC-MS/MS adductomic workflows [1]. Given the prevalence of 8-MeBaP in petrogenic-contaminated sediments and the unique adduct spectrum of its bay-region epoxide, these standards are indispensable for accurate identification and quantification of 8-MeBaP-specific DNA adducts in human biomonitoring studies or in in vivo rodent exposure models, where misidentification due to co-eluting isomers can lead to erroneous exposure attribution.

Computational Toxicophore Modeling and Read-Across for Regulatory PAH Risk Assessment

The distinct steric and electronic properties of 7,8-DDMBP—with the methyl group positioned outside the bay region—provide a critical data point for parameterizing QSAR models and read-across frameworks used in regulatory toxicology. The quantitative mutagenicity data placing 8-MeBaP in the low-potency cluster, combined with its moderate DNA adduct formation capacity, enables accurate interpolation of the toxicity of untested methylated PAH congeners [1][2]. Missing this specific dihydrodiol from the training set would create a gap in the peri-methyl substitution space, reducing model predictive accuracy for this environmentally abundant subclass of PAHs.

Application
Selection Property
Validation Focus
PAH carcinogenesis SAR
Position-specific methyl metabolite probe
Mutagenicity rank-order and DNA binding with 8-MeBaP diol
AhR-independent genotoxicity research
Low AhR engagement relative to highly active isomers
DNA adduct formation and apoptosis endpoints in liver cell models
DNA adduct biomonitoring
Authenticated diol and epoxide reference standards
Adduct identification via 32P-postlabeling or LC-MS/MS workflows
QSAR and read-across modeling
Peri-methyl substitution data point
Predictive accuracy for untested methyl-PAH congeners
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